molecular formula C16H19N3O5S3 B2512969 N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034383-01-0

N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No. B2512969
CAS RN: 2034383-01-0
M. Wt: 429.52
InChI Key: BHPXXCJYSJJFIN-UHFFFAOYSA-N
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Description

“N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C16H19N3O5S3. It has an average mass of 429.534 Da and a monoisotopic mass of 429.048676 Da . This compound is used in scientific research for its diverse applications. Its unique structure offers potential in drug discovery and development, material science, and catalysis.

Scientific Research Applications

Anti-HIV Activity

The compound N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide has been investigated for its potential anti-HIV activity. Although the exact mechanism remains to be fully elucidated, it shows promise as a potential component in anti-AIDS treatment .

Analgesic Properties

(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate: , a derivative of thiazinane, exhibits analgesic activity. This suggests that thiazinanes could play a role in pain management .

Antibiotic Applications

Cephradine, a well-known antibiotic, contains a 1,3-thiazine skeleton. Thiazinanes like cephradine have been utilized in the treatment of bacterial infections .

Anticoagulant Properties

Chlormezanone, another derivative of thiazinane, has been explored for its anticoagulant effects. Thiazinanes may contribute to preventing blood clot formation .

Structural Motifs in Natural Products

The 1,3-thiazine framework appears in natural products such as bretschneiderazines A and B. These compounds have intriguing biological activities and highlight the significance of thiazinanes in nature .

properties

IUPAC Name

N-[5-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S3/c1-12(20)18-16-17-11-15(25-16)27(23,24)19-8-7-14(26(21,22)10-9-19)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPXXCJYSJJFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)thiazol-2-yl)acetamide

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